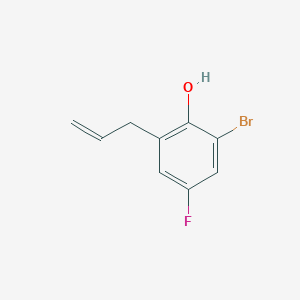
2-Allyl-6-bromo-4-fluorophenol
Cat. No. B8670633
M. Wt: 231.06 g/mol
InChI Key: ZXXFMVGELFVAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07435837B2
Procedure details


Treatment of 1-(allyloxy)-2-bromo-4-fluorobenzene (23.90 g, 0.103 mol) in refluxing mesitylene (50 mL) generally according to the procedure described for Intermediate 8 provided 23.44 g (99%) 2-allyl-6-bromo-4-fluorophenol as a brown oil. Rf=0.64 (silica, ethyl acetate:hexanes 1:19); Anal. calcd. for C9H8BrFO: C, 46.78; H, 3.49. Found: C, 49.19; H, 3.59.


[Compound]
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
99%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[Br:12])C=C.[C:13]1(C)[CH:18]=C(C)C=C(C)[CH:14]=1>>[CH2:18]([C:10]1[CH:9]=[C:8]([F:11])[CH:7]=[C:6]([Br:12])[C:5]=1[OH:4])[CH:13]=[CH2:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=C(C=C(C=C1)F)Br
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Step Two
[Compound]
|
Name
|
Intermediate 8
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C1=C(C(=CC(=C1)F)Br)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.44 g | |
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
